Methyl 2-chlorobenzene-1-carboximidate
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Overview
Description
These compounds are characterized by the presence of an imidic acid ester functional group, which can be thought of as an ester formed between an imidic acid and an alcohol . Methyl 2-chlorobenzene-1-carboximidate is a derivative of chlorobenzene, where the carboximidate group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts, often referred to as Pinner salts. This reaction typically requires an acidic environment and an alcohol as the nucleophile.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Pinner reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the benzene ring can be replaced by other substituents.
Hydrolysis: The imidate group can be hydrolyzed to form esters.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of amidines.
Common Reagents and Conditions
Acid Catalysts: Used in the Pinner reaction and hydrolysis reactions.
Nucleophiles: Such as alcohols and amines, which react with the imidate group to form esters and amidines, respectively.
Major Products Formed
Esters: Formed through hydrolysis of the imidate group.
Scientific Research Applications
Methyl 2-chlorobenzene-1-carboximidate has several applications in scientific research:
Medicine: Investigated for its potential use in drug synthesis and as a building block for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chlorobenzene-1-carboximidate involves its reactivity as an electrophile. The compound can form sigma bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Methyl 2-chlorobenzene-1-carboximidate can be compared with other carboximidates and chlorobenzene derivatives:
Carboximidates: Similar compounds include other imidates formed through the Pinner reaction, such as ethyl 2-chlorobenzene-1-carboximidate.
Chlorobenzene Derivatives: Compounds like 1-chloro-2-bromobenzene and 1-chloro-4-nitrobenzene, which undergo similar electrophilic aromatic substitution reactions.
This compound is unique due to its specific functional groups and reactivity, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
89974-71-0 |
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Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
methyl 2-chlorobenzenecarboximidate |
InChI |
InChI=1S/C8H8ClNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3 |
InChI Key |
XOAVVDZYUVAVRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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